9H-Purine-2,6-diamine, N2-phenyl-
Description
Significance of the Purine (B94841) Scaffold in Chemical Biology
The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life's molecular architecture. ontosight.ai Its prevalence in nature underscores its fundamental importance and has made it a "privileged scaffold" in medicinal chemistry. nih.gov
Purines are integral to a vast array of biological functions. As the core of the nucleobases adenine (B156593) and guanine (B1146940), they are fundamental building blocks of the nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. ontosight.aiacs.org Beyond this central role, purines are key components of essential coenzymes and energy currency molecules, including adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), nicotinamide (B372718) adenine dinucleotide (NAD), and coenzyme A. ontosight.ai These molecules are vital for cellular metabolism, signal transduction, and energy transfer. ontosight.ainih.gov Purines also function as signaling molecules themselves, acting as neurotransmitters and neuromodulators through their interaction with purinergic receptors. ontosight.ai
The inherent biological relevance of the purine scaffold has made it an attractive starting point for the design and synthesis of therapeutic agents. hoffmanlab.org By modifying the purine core with various substituents, medicinal chemists can develop molecules with tailored pharmacological properties. hoffmanlab.orgnih.gov This strategy has yielded a multitude of clinically significant drugs, including antiviral, anticancer, and anti-inflammatory agents. hoffmanlab.orgebi.ac.uk The ability of purine analogs to mimic endogenous purines allows them to interact with and modulate the activity of a wide range of biological targets, such as enzymes and receptors. hoffmanlab.org
Classification and Structural Features of 2,6-Diaminopurine (B158960) Derivatives
Among the vast landscape of purine derivatives, those with amino groups at both the C2 and C6 positions, known as 2,6-diaminopurines, represent a particularly significant class of compounds.
2,6-Diaminopurine (DAP) is a naturally occurring adenine analog found in the DNA of some bacteriophages. researchgate.net It is notable for its ability to form three hydrogen bonds with thymine (B56734) in DNA, in contrast to the two hydrogen bonds formed between adenine and thymine. acs.org This enhanced binding affinity has made DAP and its derivatives valuable tools in molecular biology and for the development of therapeutic oligonucleotides. acs.org The parent compound, 9H-purine-2,6-diamine, serves as the fundamental structure for this class of molecules. nih.gov
N2-Phenyl-9H-Purine-2,6-Diamine is a specific example of an N2-substituted 2,6-diaminopurine that has been investigated within the context of medicinal chemistry research. While comprehensive studies dedicated solely to this compound are limited, its structural motif is present in broader investigations of purine derivatives as potential therapeutic agents.
Research on related N2-phenyl substituted purines and pyrimidines has demonstrated their potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer. acs.org For instance, derivatives with a phenyl group at the N2 position have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.org The phenyl group can engage in specific interactions within the ATP-binding pocket of these kinases, contributing to the compound's inhibitory potency. acs.org
A study on reversine (B1683945), a 2,6-diamino-substituted purine with a different N2-substituent, highlights the potential of this class of molecules to induce cell cycle arrest. While not a direct study of N2-Phenyl-9H-Purine-2,6-Diamine, the investigation of a structurally similar compound, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, showed that it also caused cell cycle arrest, suggesting that the N2-phenyl moiety can be a component of biologically active purine derivatives.
The synthesis of N2-Phenyl-9H-Purine-2,6-Diamine and its analogs is an active area of research, with various methods being developed to create libraries of these compounds for biological screening. ontosight.ai These synthetic efforts are crucial for exploring the structure-activity relationships of this class of molecules and for identifying lead compounds for further drug development. ontosight.ai
Table 1: Chemical Properties of N2-Phenyl-9H-Purine-2,6-Diamine
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₆ |
| Molecular Weight | 226.24 g/mol |
| PubChem CID | 5271883 |
| Appearance | Solid |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem. |
Table 2: Investigated Biological Activities of Related Purine Derivatives
| Compound Class | Investigated Activity | Research Context |
| N2-substituted pyrimidines | CDK2 and CDK9 inhibition | Cancer Therapy |
| 2,6-diamino-substituted purines | Cell Cycle Arrest | Cancer Research |
| Purine Analogs | Antiviral, Anticancer | Medicinal Chemistry |
| This table summarizes findings from various research articles on related compounds. |
Structure
3D Structure
Properties
CAS No. |
81613-41-4 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
InChI Key |
UZDUTNNGXUWATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N=CN3)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of N2 Phenyl 9h Purine 2,6 Diamine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of N2-phenyl-9H-purine-2,6-diamine analogues, specific proton signals can be assigned to the purine (B94841) core, the phenyl group, and any other substituents.
For instance, in a related analogue, 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals. nih.gov The proton on the purine ring (C8-H) appears as a singlet around δ 7.84 ppm. nih.gov The protons of the phenyl group typically resonate in the aromatic region, between δ 7.14 and δ 7.78 ppm, exhibiting splitting patterns (e.g., doublets and triplets) that depend on their position on the ring. nih.gov A broad singlet corresponding to the NH proton can be observed, in this case at δ 7.96 ppm. nih.gov Protons on the isopentyl group at the N9 position show signals at δ 4.27–4.12 ppm (for the CH₂ adjacent to the purine), δ 1.79 ppm (for the next CH₂), δ 1.69–1.53 ppm (for the CH), and δ 0.99 ppm (for the two CH₃ groups). nih.gov
¹H NMR Data for 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.96 | s | 1H | NH | nih.gov |
| 7.84 | s | 1H | C8-H | nih.gov |
| 7.78 | d, J = 8.6 Hz | 2H | Phenyl CH | nih.gov |
| 7.39 | t, J = 8.0 Hz | 2H | Phenyl CH | nih.gov |
| 7.14 | td, J = 7.6, 0.9 Hz | 1H | Phenyl CH | nih.gov |
| 4.27–4.12 | m | 2H | N9-CH₂ | nih.gov |
| 1.79 | dt, J = 7.4, 5.5 Hz | 2H | Isopentyl CH₂ | nih.gov |
| 1.69–1.53 | m | 1H | Isopentyl CH | nih.gov |
s = singlet, d = doublet, t = triplet, td = triplet of doublets, m = multiplet, J = coupling constant in Hz.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For N2-phenyl-9H-purine-2,6-diamine analogues, ¹³C NMR is used to confirm the presence of the purine and phenyl rings.
In the spectrum of 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine, the carbon atoms of the purine ring show signals at δ 154.41, 152.32, 150.80, and 140.58 ppm. nih.gov The phenyl carbons resonate at δ 138.16 (quaternary carbon), 129.27, 124.22, and 120.38 ppm. nih.gov The carbons of the isopentyl substituent are found upfield at δ 42.67, 38.81, 25.79, and 22.40 ppm. nih.gov The assignment of these signals is often aided by two-dimensional NMR techniques. scielo.org.mx
¹³C NMR Data for 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 154.41 | Purine C | nih.gov |
| 152.32 | Purine C | nih.gov |
| 150.80 | Purine C | nih.gov |
| 140.58 | Purine C-8 | nih.gov |
| 138.16 | Phenyl C (quaternary) | nih.gov |
| 129.27 | Phenyl CH (2C) | nih.gov |
| 124.22 | Phenyl CH | nih.gov |
| 120.38 | Phenyl CH (2C) | nih.gov |
| 42.67 | N9-CH₂ | nih.gov |
| 38.81 | Isopentyl CH₂ | nih.gov |
| 25.79 | Isopentyl CH | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like purine derivatives without causing significant fragmentation. ESI-MS is commonly used to confirm the molecular weight of a synthesized compound. The analysis typically shows the protonated molecule [M+H]⁺ in positive ion mode.
For example, the ESI-MS analysis of 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine, which has a calculated molecular weight for the protonated species (C₁₆H₁₈ClN₅ + H)⁺ of 316.1, shows a corresponding found peak at m/z 316.1. nih.gov This confirms the molecular weight of the compound. nih.gov
ESI-MS Data for Selected Purine Analogues
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2-Chloro-9-isopentyl-N-phenyl-9H-purin-6-amine | C₁₆H₁₈ClN₅ | 316.1 | 316.1 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule.
For instance, the HRMS data for 9-Allyl-2-chloro-6-piperidin-1-yl-9H-purine (C₁₃H₁₆ClN₅) shows a calculated m/z of 277.1094, with an experimentally found value of 277.1085. rsc.org The close correlation between the calculated and found exact masses confirms the elemental composition of the analogue. rsc.org
HRMS Data for Selected Purine Analogues
| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 9-Allyl-2-chloro-6-piperidin-1-yl-9H-purine | C₁₃H₁₆ClN₅ | 277.1094 | 277.1085 | rsc.org |
| 2-Chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine | C₁₁H₁₅ClN₆ | 266.1047 | 266.1051 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For purine analogues, IR spectroscopy can confirm the presence of N-H and C-H bonds, as well as the characteristic vibrations of the purine and any aromatic rings. For example, in the IR spectrum of 2-Chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine, characteristic absorption bands are observed. rsc.org The band at 3440 cm⁻¹ can be attributed to N-H stretching vibrations. rsc.org The absorption at 3103 cm⁻¹ is characteristic of aromatic C-H stretching. rsc.org The bands in the region of 1584-1480 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the purine and any aromatic rings. rsc.org
IR Spectroscopy Data for 2-Chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3440 | N-H stretch | rsc.org |
| 3103 | Aromatic C-H stretch | rsc.org |
| 2980, 2817 | Aliphatic C-H stretch | rsc.org |
| 1584, 1490, 1480 | C=C and C=N stretching (ring vibrations) | rsc.org |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are central to the purification and analysis of synthetic compounds like N2-phenyl-9H-purine-2,6-diamine. The choice between HPLC and TLC often depends on the specific requirements of the analysis, such as the need for quantitative data, the scale of purification, or the speed of the assessment.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For purine derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic interactions between the analytes and a nonpolar stationary phase.
Research Findings:
The retention behavior of purine derivatives in RP-HPLC is influenced by several factors, including the hydrophobicity of the molecule (logP value), its ionization state (pKa), and the composition of the mobile phase (pH, organic modifier, and buffer concentration). nih.gov For N2-phenyl-9H-purine-2,6-diamine, the presence of the phenyl group significantly increases its hydrophobicity compared to its unsubstituted counterpart, 2,6-diaminopurine (B158960). This increased hydrophobicity leads to stronger retention on a C18 or C8 stationary phase.
Studies on similar purine analogues have demonstrated the efficacy of RP-HPLC for their analysis. For instance, the separation of various purine derivatives has been successfully achieved using gradient elution with a mobile phase consisting of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). acs.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amine and imidazole (B134444) functionalities of the purine ring, thereby influencing retention times. For N2-phenyl-9H-purine-2,6-diamine, maintaining the mobile phase pH in the acidic to neutral range is generally preferred to ensure reproducible retention and good peak shape.
In a study on the synthesis of 2,6,9-trisubstituted purine derivatives, RP-HPLC was instrumental in the analysis of the final products. researchgate.net While specific retention times for N2-phenyl-9H-purine-2,6-diamine are not explicitly detailed in the literature, data from closely related compounds can provide an estimation of the expected chromatographic behavior. The use of a C18 column with a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a common starting point for method development.
Interactive Data Table: Illustrative HPLC Parameters for N-Phenyl Purine Analogues
| Compound | Stationary Phase | Mobile Phase | Detection | Expected Retention Behavior of N2-Phenyl-9H-Purine-2,6-Diamine |
| 9-Phenyl-9H-purin-6-amine | C18 | Acetonitrile/Water gradient | UV (254 nm) | Longer retention time due to the additional amino group, increasing polarity. |
| 6-Phenylpurine | C18 | Methanol/Water gradient | UV (260 nm) | Shorter retention time due to the absence of the polar 2-amino group. |
| 2,6-Diaminopurine | C18 | Phosphate buffer/Methanol gradient | UV (280 nm) | Significantly shorter retention time due to the absence of the hydrophobic phenyl group. |
This table is illustrative and based on data from analogous compounds. Actual retention times will vary depending on the specific HPLC system and conditions.
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For N2-phenyl-9H-purine-2,6-diamine and its analogues, TLC is typically performed on silica (B1680970) gel plates, which act as the stationary phase.
Research Findings:
The choice of the mobile phase (eluent) is crucial for achieving good separation in TLC. The polarity of the eluent is adjusted to control the migration of the compounds up the plate. For relatively polar compounds like purine derivatives, a mixture of a nonpolar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate, methanol, or acetone) is often used.
In the synthesis of 9-phenyl-9H-purin-6-amine derivatives, TLC was used to monitor the conversion of the starting materials to the final products. core.ac.uk The reaction progress was observed by the disappearance of the starting material spot and the appearance of a new spot corresponding to the purine product. The specific mobile phase used would be selected to provide a retention factor (Rf) value for the product that is ideally between 0.3 and 0.7 for optimal separation and visualization.
For N2-phenyl-9H-purine-2,6-diamine, the presence of two amino groups and the purine core imparts a degree of polarity, while the phenyl group adds nonpolar character. A suitable mobile phase for TLC analysis would likely be a mixture of dichloromethane (B109758) and methanol or ethyl acetate and methanol. The ratio of these solvents would be optimized to achieve the desired separation from any impurities or starting materials. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as purine rings are UV-active.
Interactive Data Table: Representative TLC Systems for Phenyl-Purine Analogues
| Compound | Stationary Phase | Mobile Phase System (v/v) | Visualization | Expected Rf Value of N2-Phenyl-9H-Purine-2,6-Diamine |
| 9-Phenyl-9H-purin-6-amine | Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV (254 nm) | Lower Rf value due to the additional polar amino group. |
| 6-Phenylpurine | Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1) | UV (254 nm) | Higher Rf value due to the absence of the polar 2-amino group. |
| 2,6-Diaminopurine | Silica Gel 60 F254 | Dichloromethane:Methanol:Ammonia (8:2:0.1) | UV (254 nm) | Significantly lower Rf value due to the absence of the less polar phenyl group. |
This table provides representative TLC conditions based on analogous compounds. The optimal mobile phase composition may vary.
Structure Activity Relationship Sar Studies of N2 Phenyl 9h Purine 2,6 Diamine Derivatives
Identification of Key Structural Features Conferring Biological Activity
The biological activity of N2-phenyl-9H-purine-2,6-diamine derivatives is contingent on several key structural features. The purine (B94841) core itself serves as a crucial scaffold, with the nitrogen atoms at positions 1, 3, 7, and 9, along with the exocyclic amino groups at C2 and C6, providing a rich array of hydrogen bond donors and acceptors. nih.gov This arrangement allows for critical interactions within the ATP-binding pockets of various kinases, a common target for this class of compounds. nih.gov
Studies have shown that the substitution pattern on the purine ring is a primary determinant of activity. Specifically, the presence of an amino group at the C6 position and a substituted amino group at the C2 position are fundamental for the desired biological effects. researchgate.net The 9H-purine tautomer is generally considered the more stable and biologically relevant form. chemrxiv.org 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have further elucidated that steric properties, more so than electronic properties, play a dominant role in the cytotoxicity of these compounds, accounting for approximately 70% of the contribution to activity. researchgate.net This highlights the importance of the size and shape of the substituents at various positions on the purine ring.
Elucidation of the Role of the N2-Phenyl Moiety in Ligand-Target Interactions
The N2-phenyl group is not merely a passive substituent; it plays a vital role in the interaction of these ligands with their biological targets. This phenyl ring can form crucial hydrophobic and van der Waals interactions within the binding site of target proteins, such as kinases. The orientation of the phenyl ring relative to the purine core is critical for optimal binding.
While direct studies on the N2-phenyl moiety are specific to each target, research on related purine derivatives provides valuable insights. For instance, in the context of kinase inhibition, the phenyl group often occupies a hydrophobic pocket adjacent to the ATP-binding site. The planarity of the phenyl group contributes to favorable stacking interactions. However, some studies on broader 2,6-diaminopurine (B158960) derivatives have indicated that substituted anilines at the C2 position can lead to cytotoxicity, suggesting that the nature of the substitution on the phenyl ring is a critical determinant of the therapeutic index. nih.gov
Systematic Investigation of Substituent Effects at C6 and C9 Positions on Potency and Selectivity
Systematic modifications at the C6 and C9 positions of the N2-phenyl-9H-purine-2,6-diamine scaffold have been extensively explored to modulate potency and selectivity.
At the C6 Position: The nature of the substituent at the C6 amino group significantly impacts the compound's activity. SAR studies have revealed that introducing an arylpiperazinyl system at this position is beneficial for cytotoxic activity in cancer cell lines. researchgate.net In contrast, less bulky or cyclic secondary amines at C2 and C6 have been shown to result in inactive or poorly active antiviral compounds. nih.gov
At the C9 Position: The substituent at the N9 position of the purine ring primarily influences the compound's interaction with the solvent-exposed region of the binding pocket and can also affect pharmacokinetic properties. The introduction of a cyclopentyl group at the N9 position has been a successful strategy in developing potent kinase inhibitors. nih.govnih.gov This substituent is thought to provide a favorable conformation for binding and can enhance cell permeability. The stability of the 9H-tautomer over the 7H-tautomer is also a key factor, as the N9 position is a critical point of substitution. chemrxiv.org
The following table summarizes the general SAR findings for substitutions at C6 and C9:
| Position | Favorable Substituents for Activity | Unfavorable Substituents | Rationale |
| C6 | Arylpiperazinyl groups | Small cyclic secondary amines | The bulkier arylpiperazinyl group can form additional interactions in the binding pocket, enhancing potency. researchgate.net |
| C9 | Cyclopentyl | Hydrogen, small alkyl groups | The cyclopentyl group can improve binding affinity and cellular permeability by interacting with a hydrophobic region of the target. nih.govnih.gov |
Strategies for Rational Design and Optimization of N2-Phenyl-9H-Purine-2,6-Diamine Analogues
The rational design of novel N2-phenyl-9H-purine-2,6-diamine analogues has focused on enhancing their biological profiles, including potency, selectivity, and physicochemical properties.
Scaffold Hopping for Enhanced Biological Profiles
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, yet functionally similar, scaffold. In the context of purine derivatives, this approach has been used to discover new classes of inhibitors with improved properties. For example, by applying a scaffold hopping strategy, 6,8-disubstituted purines were designed as analogues of ALK-inhibiting thieno[3,2-d]pyrimidines. nih.gov While these new purine-based compounds successfully inhibited the target kinase, they often suffered from poor water solubility, highlighting a key challenge in the development of these analogues. nih.gov
Computational Chemistry and Molecular Modeling Approaches for N2 Phenyl 9h Purine 2,6 Diamine Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N2-phenyl-9H-purine-2,6-diamine at an electronic level. These methods allow for a detailed exploration of the molecule's geometry, electronic structure, and energetic landscape.
Density Functional Theory (DFT) for Tautomeric Stability and Conformational Analysis
The purine (B94841) scaffold of N2-phenyl-9H-purine-2,6-diamine allows for the existence of several prototropic tautomers, with the most common being the N7-H and N9-H forms. The relative stability of these tautomers is crucial as it can significantly influence the molecule's hydrogen bonding patterns and, consequently, its biological activity. DFT calculations are a powerful method to determine the equilibrium geometries and relative energies of these tautomers. For purine derivatives, the N9-H tautomer is often found to be the most stable in the gas phase. tandfonline.com
Furthermore, the presence of the flexible phenyl group introduces conformational variability. DFT calculations can be employed to map the potential energy surface associated with the rotation of the phenyl group relative to the purine core. This analysis helps to identify the most stable, low-energy conformations of the molecule. Studies on related phenyl-substituted heterocyclic systems have shown that DFT methods can accurately predict rotational barriers and stable conformations. researchgate.netresearchgate.net
Table 1: Illustrative DFT Data on Tautomeric and Conformational Stability of a Generic Phenyl-Substituted Purine
| Parameter | N9-H Tautomer (Planar) | N9-H Tautomer (Twisted) | N7-H Tautomer (Planar) | N7-H Tautomer (Twisted) |
| Relative Energy (kcal/mol) | 0.00 | +2.5 | +1.8 | +4.0 |
| Dihedral Angle (C-N-C-C) | 0° | 45° | 0° | 45° |
| Dipole Moment (Debye) | 3.5 | 3.1 | 5.2 | 4.8 |
Note: This table is illustrative and based on general principles and data from related purine systems. Actual values for N2-phenyl-9H-purine-2,6-diamine would require specific calculations.
Analysis of Solvent Effects on Molecular Conformations
The biological environment is aqueous, making the analysis of solvent effects critical. The conformation and tautomeric preference of N2-phenyl-9H-purine-2,6-diamine can be significantly influenced by the surrounding solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often combined with DFT calculations to simulate the effect of a solvent's dielectric continuum on the molecule.
Research on similar purine derivatives has demonstrated that polar solvents can alter the relative stability of tautomers and conformations. mdpi.comtandfonline.com For instance, a more polar solvent might stabilize a tautomer with a larger dipole moment. A study on a related N2-phenyl-purine derivative showed that while the HN(9) tautomer was more stable than the HN(7) form in the gas phase, water, and chloroform, the most stable conformations differed in each medium. mdpi.com This highlights the importance of considering the solvent environment when predicting the biologically relevant form of the molecule.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in identifying potential biological targets for N2-phenyl-9H-purine-2,6-diamine and understanding the structural basis of its activity. Purine analogs are well-known inhibitors of protein kinases, and thus, kinases like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases are plausible targets. tandfonline.comnih.gov
Prediction of Binding Modes with Target Macromolecules
Molecular docking simulations can place N2-phenyl-9H-purine-2,6-diamine into the binding site of a target protein, such as CDK2 or Aurora Kinase A, and score the different binding poses. mdpi.comnih.govmdpi.com The purine core typically forms key hydrogen bonds with the hinge region of the kinase, a pattern observed for many kinase inhibitors. The N2-phenyl group would likely be oriented towards a more solvent-exposed region or a hydrophobic pocket, depending on the specific topology of the active site.
Table 2: Predicted Interactions of N2-phenyl-9H-purine-2,6-diamine with a Generic Kinase Active Site (e.g., CDK2)
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Leu83 | Hydrogen Bond | N1-H of Purine |
| Glu81 | Hydrogen Bond | Amino group at C6 |
| Asp86 | Potential Ionic/H-bond | Protonated Purine Nitrogen |
| Ile10, Val18, Ala31, Val64, Phe80, Leu134 | Hydrophobic Interactions | Phenyl Group and Purine Core |
Note: This table is based on common interactions observed for purine-based inhibitors in CDK2 and is illustrative for N2-phenyl-9H-purine-2,6-diamine. mdpi.comnih.gov
Assessment of Ligand-Receptor Interactions
Beyond predicting the binding pose, docking software provides scoring functions to estimate the binding affinity. These scores, while not a direct measure of binding free energy, are useful for ranking different ligands and for identifying key intermolecular interactions. Detailed analysis of the docked poses can reveal crucial hydrogen bonds, hydrophobic interactions, and van der Waals contacts that contribute to the stability of the ligand-receptor complex. For example, in studies of purine derivatives with CDK2, hydrogen bonds with residues like Leu83 and Glu81 in the hinge region are consistently identified as critical for binding. mdpi.comresearchgate.net Similarly, for Aurora kinases, interactions with residues such as Ala157 and Lys106 are deemed important. biorxiv.org
Molecular Dynamics (MD) Simulations for Binding Mode Validation and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. MD simulations are crucial for validating the stability of docking poses and for exploring the dynamic behavior of the complex over time.
By simulating the trajectory of the N2-phenyl-9H-purine-2,6-diamine-protein complex in a solvated environment, researchers can assess the stability of the key interactions predicted by docking. If the critical hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, it lends confidence to the predicted binding mode. tandfonline.comrsc.org Studies on various kinase inhibitors have successfully used MD simulations to confirm the stability of ligand binding. tandfonline.comnih.govnih.gov
MD simulations also provide insights into the conformational changes that may occur upon ligand binding. For instance, the binding of an inhibitor can induce subtle or significant conformational adjustments in the protein, which can be critical for its inhibitory effect. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can quantify the stability and flexibility of the system. This dynamic information is invaluable for a comprehensive understanding of the molecular recognition process and for the rational design of improved inhibitors.
Ligand-Based and Structure-Based Design Principles
The rational design of novel inhibitors based on the N2-phenyl-9H-purine-2,6-diamine scaffold leverages both ligand-based and structure-based computational approaches. These strategies are instrumental in understanding the key chemical features required for biological activity and in predicting the binding modes of these compounds within their target proteins.
Ligand-based drug design focuses on the analysis of a set of molecules known to be active against a specific target. Three-dimensional (3D) ligand-based similarity methods are employed to identify the common chemical features, or pharmacophores, that are essential for biological activity. These methods are particularly useful when the 3D structure of the target protein is unknown.
For N2-phenyl-9H-purine-2,6-diamine derivatives, pharmacophore modeling can be used to create a 3D representation of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity profile. Furthermore, 3D quantitative structure-activity relationship (3D-QSAR) studies can be performed to correlate the 3D properties of the molecules with their biological activities, providing a predictive model for the potency of new analogs.
The synergy between computational predictions and experimental structure-activity relationship (SAR) data is crucial for the successful optimization of lead compounds. Computational methods, such as molecular docking and molecular dynamics simulations, provide a theoretical framework for interpreting and guiding experimental findings.
For instance, the synthesis and biological evaluation of a series of N2-phenyl-9H-purine-2,6-diamine analogs can generate valuable SAR data. This data reveals how modifications to the phenyl ring or the purine core affect the compound's potency. Computational docking studies can then be used to rationalize these experimental observations by predicting the binding orientation of the analogs within the active site of a target protein. This integrated approach allows researchers to understand the molecular basis for the observed SAR trends.
A study involving the design and synthesis of novel enzyme inhibitors for potential antiproliferative and antiprotozoal activity utilized N2-phenyl-9H-purine-2,6-diamine derivatives. For example, 9-isopropyl-N2-phenyl-9H-purine-2,6-diamine was synthesized and its activity was evaluated. unimi.it This type of research often involves synthesizing a series of compounds where different substituents are introduced to explore the chemical space around the core scaffold. The resulting experimental data on enzyme inhibition can then be correlated with computational models to refine the understanding of the structural requirements for activity.
Mechanisms of Action and Identified Biological Targets of N2 Phenyl 9h Purine 2,6 Diamine and Analogues
Receptor Antagonism
Adenosine (B11128) Receptor (AR) Antagonism (e.g., A2A Adenosine Receptor)
There is limited specific evidence of N2-phenyl-9H-purine-2,6-diamine acting as an antagonist at adenosine receptors. However, the purine (B94841) scaffold is a well-established pharmacophore for ligands of adenosine receptors. Research into purine analogues has revealed that substitutions at the N6 and C2 positions of the purine ring are critical for affinity and selectivity towards different adenosine receptor subtypes. For instance, various N6-substituted adenosine analogues have been shown to possess high affinity for the A3 adenosine receptor. nih.govnih.gov
Interestingly, many of the developed purine analogues function as agonists rather than antagonists. For example, N6-substituted (N)-methanocarba-adenosine derivatives have been identified as potent and selective A1 and A3 receptor agonists. nih.gov Similarly, modifications at the 2-position of the purine ring have led to the development of selective A2A adenosine receptor agonists like CGS21680. nih.gov While these findings highlight the potential of the N2-phenyl-purine scaffold to interact with adenosine receptors, further research is required to determine if N2-phenyl-9H-purine-2,6-diamine or its close analogues exhibit antagonistic properties at the A2A or other adenosine receptors.
Riboswitch Binding and Gene Expression Regulation
Riboswitches are regulatory segments of messenger RNA (mRNA) that bind directly to small molecule ligands, thereby controlling gene expression. wikipedia.orgnih.gov The purine riboswitch, in particular, responds to purine bases like guanine (B1146940) and adenine (B156593) to regulate genes involved in purine metabolism and transport. nih.govlbl.gov This regulation typically occurs at the level of transcription termination or translation initiation. wikipedia.org
The binding of a ligand to the aptamer domain of the riboswitch induces a conformational change in the mRNA, which then affects the expression platform. wikipedia.orgnih.gov Purine riboswitches are known to bind not only their natural purine ligands but also a variety of purine analogues. nih.gov This suggests a potential mechanism of action for N2-phenyl-9H-purine-2,6-diamine, whereby it could bind to a purine riboswitch and modulate the expression of downstream genes. For example, binding to a guanine-sensing riboswitch could either mimic or block the effect of guanine, leading to an altered cellular response. biorxiv.org However, specific studies confirming the binding of N2-phenyl-9H-purine-2,6-diamine to any particular riboswitch are yet to be published.
General Mechanisms of Purine Analogue Bioactivity
Interference with Nucleic Acid Metabolism
A fundamental mechanism by which purine analogues exert their biological effects is through interference with nucleic acid metabolism. wikipedia.orgtaylorandfrancis.com As structural mimics of natural purines, these compounds can disrupt the synthesis and function of DNA and RNA through several pathways.
One major route is the inhibition of enzymes involved in de novo purine biosynthesis. youtube.com By competing with the natural substrates of these enzymes, purine analogues can halt the production of essential purine nucleotides, thereby depriving the cell of the building blocks for nucleic acid synthesis. This is a common mechanism for the anticancer and immunosuppressive effects of many purine analogue drugs. wikipedia.org
Another significant mechanism is the incorporation of the purine analogue into the DNA or RNA strand itself. taylorandfrancis.com Once incorporated, the analogue can disrupt the structure and function of the nucleic acid. This can lead to chain termination during replication or transcription, or it can result in miscoding and the production of non-functional proteins. Some purine analogues, such as thioguanine, are known to be incorporated into DNA and RNA, contributing to their cytotoxicity. nih.gov
The interference with nucleic acid metabolism is a hallmark of purine analogue bioactivity and represents a plausible, though not yet specifically demonstrated, mechanism of action for N2-phenyl-9H-purine-2,6-diamine.
Insufficient Data to Generate Article on Cellular Stress Responses of N2-Phenyl-9H-Purine-2,6-Diamine
Despite a comprehensive search of available scientific literature, there is a lack of specific research findings and data to construct a detailed article on the induction of cellular stress responses by the chemical compound N2-phenyl-9H-purine-2,6-diamine and its analogues.
The investigation sought to elaborate on the mechanisms of action and identified biological targets of this purine derivative, with a specific focus on its ability to trigger cellular stress pathways, as outlined in the requested article structure. The intended section, "6.4.2. Induction of Cellular Stress Responses," required in-depth, scientifically validated information, including data tables, to detail the compound's effects on processes such as oxidative stress, endoplasmic reticulum (ER) stress, and the DNA damage response.
The comprehensive search strategy included queries for apoptosis markers, reactive oxygen species generation, ER stress markers, and DNA damage signaling in relation to N2-phenyl-9H-purine-2,6-diamine and its analogues. However, these searches failed to uncover the specific, detailed research findings required to populate the requested article section with the necessary scientific accuracy and depth.
Without access to studies that have experimentally investigated and quantified the cellular stress responses induced by N2-phenyl-9H-purine-2,6-diamine, any attempt to generate the requested content would be speculative and fall short of the required professional and authoritative tone. The strict adherence to the provided outline and the demand for data-driven content cannot be met with the currently available information.
Therefore, the generation of a scientifically robust and detailed article on the induction of cellular stress responses by N2-phenyl-9H-purine-2,6-diamine and its analogues is not feasible at this time due to the absence of specific supporting data in the public domain. Further experimental research directly investigating this compound's interaction with cellular stress pathways would be necessary to provide the information required for such an article.
In Vitro Biological Evaluation and Cellular Effects of N2 Phenyl 9h Purine 2,6 Diamine and Analogues
Cell Proliferation and Cytotoxicity Assays
The inhibitory effects of N2-phenyl-9H-purine-2,6-diamine and its analogues on the growth of various cancer cell lines have been a key area of investigation. These compounds, often related to the Aurora kinase inhibitor reversine (B1683945), have demonstrated potential in curbing the proliferation of malignant cells. nih.gov
Evaluation in Various Cancer Cell Lines (e.g., Breast Cancer, Colorectal Cancer, Non-Small Cell Lung Cancer, Acute Myeloid Leukemia)
Studies have shown that analogues of N2-phenyl-9H-purine-2,6-diamine can suppress the growth of breast cancer (MCF-7) and colorectal cancer (HCT116) cells in a manner that is dependent on the dose administered. nih.gov While generally less cytotoxic than the parent compound reversine, these analogues exhibit similar cytotoxic effects across different cancer cell lines. nih.gov Notably, HCT116 cells have displayed a higher resistance to these treatments compared to MCF-7 cells. nih.gov
In the context of acute myeloid leukemia (AML), novel 2,6,9-trisubstituted purine (B94841) derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). acs.org These compounds selectively block the proliferation of AML cell lines that harbor FLT3-ITD mutations, while other transformed and normal human cells are significantly less sensitive. acs.org This selectivity highlights the potential for targeted therapy in specific AML patient populations. acs.orgresearchgate.net
Furthermore, a broad range of 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their cytotoxic effects on a panel of cancer cell lines, including lung cancer (H1975), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60). nih.govsemanticscholar.org The cytotoxic activity of these compounds was found to be heterogeneous, with some compounds showing no significant effect while others demonstrated considerable potency. nih.govsemanticscholar.org For instance, HL-60 cells appeared more resistant to a particular series of these purine derivatives. nih.gov
| Cell Line | Cancer Type | Compound Type | Key Findings |
| MCF-7 | Breast Cancer | N2-phenyl-9H-purine-2,6-diamine analogues | Dose-dependent growth suppression. nih.gov |
| HCT116 | Colorectal Cancer | N2-phenyl-9H-purine-2,6-diamine analogues | Dose-dependent growth suppression, higher resistance than MCF-7. nih.gov |
| AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) | Acute Myeloid Leukemia | 2,6,9-trisubstituted purine derivatives | Selective and potent inhibition of proliferation. acs.orgnih.govnih.gov |
| H1975 | Non-Small Cell Lung Cancer | 2,6,9-trisubstituted purine derivatives | Variable sensitivity to different analogues. nih.gov |
| HeLa | Cervical Cancer | 2,6,9-trisubstituted purine derivatives | Variable sensitivity to different analogues. nih.gov |
| HL-60 | Acute Promyelocytic Leukemia | 2,6,9-trisubstituted purine derivatives | Generally more resistant to certain series of analogues. nih.gov |
| Huh7 | Liver Cancer | 6,8,9-trisubstituted purine analogues | Some analogues showed superior cytotoxic activity compared to 5-FU and Fludarabine. nih.gov |
Assessment of Selective Cytotoxicity in Genetically Defined Cell Lines (e.g., p53-Defective Cells, FLT3-ITD Mutant Cells)
The role of p53 in modulating the effects of these compounds is crucial; its silencing can render cells more sensitive to treatment. nih.gov In p53-null cells, treatment with these molecules can lead to endoreduplication followed by apoptosis. nih.gov
In the realm of AML, the focus has been on targeting mutations in the FLT3 gene, which are present in about 30% of AML patients and are associated with a poor prognosis. acs.orgmdpi.com Novel 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of FLT3 kinase, demonstrating nanomolar activity in biochemical assays. acs.org These compounds selectively inhibit the proliferation of AML cell lines that carry the FLT3-ITD mutation, with significantly less effect on cells without this mutation. acs.orgnih.gov This selectivity is a key feature for developing targeted therapies for this specific subset of AML patients. acs.orgresearchgate.net
Cell Cycle Regulation Studies
The ability of N2-phenyl-9H-purine-2,6-diamine analogues to interfere with the cell cycle is a primary mechanism of their anticancer activity.
Induction of Cell Cycle Arrest (e.g., G1 and G2/M Phases)
Analogues of N2-phenyl-9H-purine-2,6-diamine have been shown to induce cell cycle arrest, particularly in the G2/M phase, in a dose-dependent manner. nih.gov This effect is notably more pronounced in cells with compromised p53 function. nih.gov For instance, in MCF-7 breast cancer cells with downregulated p53, certain analogues caused a significant G2/M arrest, an effect not observed in the control cells. nih.gov Similar results were seen in HCT116 colorectal cancer cells, where some analogues induced cell cycle arrest specifically in p53-negative cells. nih.gov This G2/M arrest is often linked to improper formation of the mitotic spindle and chromosome segregation. nih.gov
In the context of FLT3-ITD positive AML cells, inhibitors based on the 2,6,9-trisubstituted purine scaffold have been found to cause cell cycle arrest in the G1 phase. nih.gov This G1 arrest is a direct consequence of FLT3 inhibition. nih.gov
Other purine derivatives have also been reported to induce G2/M phase arrest in hepatocellular carcinoma cells (HepG2). nih.gov Some 2,6,9-trisubstituted purines have been shown to cause cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.orgresearchgate.net
| Cell Line | Genetic Background | Compound Type | Cell Cycle Phase Arrested |
| MCF-7shp53 | Breast Cancer (p53 downregulated) | N2-phenyl-9H-purine-2,6-diamine analogues | G2/M phase. nih.gov |
| HCT116p53-/- | Colorectal Cancer (p53 knockout) | N2-phenyl-9H-purine-2,6-diamine analogues | G2/M phase. nih.gov |
| MV4-11 | AML (FLT3-ITD positive) | 2,7,9-trisubstituted purin-8-ones | G1 phase. nih.gov |
| HepG2 | Hepatocellular Carcinoma | 6-[(1-naphthylmethyl)sulfanyl]-9H-purine | G2/M phase. nih.gov |
| HL-60 | Acute Promyelocytic Leukemia | 2,6,9-trisubstituted purine derivatives | S-phase. semanticscholar.orgresearchgate.net |
Investigation of Polyploidy Induction
A notable effect of some N2-phenyl-9H-purine-2,6-diamine analogues is the induction of polyploidy, a state where cells contain more than two homologous sets of chromosomes. nih.gov This phenomenon, also known as endoreduplication, was observed in both MCF-7 and HCT116 cancer cell lines, particularly when the p53 function was compromised. nih.gov The induction of polyploidy is often a consequence of failed mitosis and can ultimately lead to cell death through a process known as mitotic catastrophe. nih.gov The effect was more pronounced in MCF-7 cells with downregulated p53, where specific analogues at certain concentrations caused both cell cycle arrest and endoreduplication. nih.gov
Apoptosis Induction and Programmed Cell Death Pathways
The ultimate fate of cancer cells treated with N2-phenyl-9H-purine-2,6-diamine and its analogues is often apoptosis, or programmed cell death. These compounds can trigger apoptotic pathways, leading to the elimination of malignant cells. google.com
In cases where p53-null cells are treated with these purine derivatives, the cells undergo endoreduplication and subsequently die from apoptosis. nih.gov This suggests that in the absence of a functional p53 checkpoint, the cellular damage caused by these compounds, such as aberrant mitosis, becomes irreparable, leading to apoptosis. nih.gov
Studies on other purine derivatives have provided more specific insights into the apoptotic pathways. For instance, in hepatocellular carcinoma cells, a derivative of 6-mercaptopurine (B1684380) was found to induce apoptosis through a mitochondria-dependent pathway. nih.gov This was evidenced by the increased expression of cleaved caspase-9 and caspase-3, as well as an increased Bax/Bcl-2 protein ratio. nih.gov
Furthermore, some 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis in HL-60 cells, confirming their role as apoptosis-inducing agents. semanticscholar.orgresearchgate.net The process of apoptosis is characterized by distinct morphological and biochemical features, including the activation of caspases and DNA fragmentation, which can be detected by various cytometric methods. nih.gov
Cellular Differentiation and Reprogramming Studies
De-differentiation of Lineage-Committed Cells
Research has highlighted that certain 2,6-diamino-substituted purines, which are structurally analogous to N2-phenyl-9H-purine-2,6-diamine, possess the capacity to induce de-differentiation in cells that have already committed to a specific lineage. A notable example is the compound reversine, which has demonstrated the ability to revert lineage-committed cells to a more primitive, progenitor-like state. arkat-usa.orgresearchgate.net This process of chemically induced de-differentiation opens up possibilities for generating progenitor cells from a patient's own somatic cells, which could be a valuable tool in regenerative medicine. nih.gov The underlying mechanism for this effect is linked to the inhibition of specific kinases, such as Aurora kinases, which play a crucial role in cell cycle regulation. nih.govresearchgate.net
Potential for Redifferentiation into Specific Cell Types (e.g., Cardiomyogenesis, Adipocytes, Osteoblasts)
Following de-differentiation, the resulting progenitor cells have shown the potential to be guided into new differentiation pathways, developing into various cell types. Studies on structural analogues of N2-phenyl-9H-purine-2,6-diamine have successfully demonstrated redifferentiation into adipocytes and osteoblasts. researchgate.net
Furthermore, there is a growing interest in the cardiomyogenic potential of these purine derivatives. arkat-usa.org The structural similarities between some of these compounds and known cardiomyogenesis-inducing agents, such as cardiogenol C, have prompted investigations into their ability to direct stem cells or de-differentiated cells towards a cardiomyocyte fate. arkat-usa.orgresearchgate.net Preliminary findings have indicated that reversine and its derivatives exhibit some activity in promoting cardiomyogenic cell differentiation, suggesting a promising avenue for cardiac tissue engineering. researchgate.net
| Analogue | Cellular Effect | Target Cell Lineage | Reference |
|---|---|---|---|
| Reversine | De-differentiation | Lineage-committed myoblasts | researchgate.net |
| Reversine | Redifferentiation | Adipocytes, Osteoblasts | researchgate.net |
| Reversine Analogues | Cardiomyogenic Differentiation | Not Specified | arkat-usa.org |
Modulation of Endogenous Nucleotide Pools and Metabolic Processes
Derivatives of 9H-purine-2,6-diamine have been shown to interact with fundamental cellular processes involving nucleic acids. Certain compounds within this class are recognized as inhibitors of nucleic acid synthesis. nih.gov This activity is, in part, due to their ability to act as inhibitors of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. google.comgoogle.com By inhibiting topoisomerase II, these compounds can disrupt the maintenance of intracellular DNA supercoiling and the decatenation of daughter chromosomes after DNA replication, ultimately affecting cell viability. google.com
Broad-Spectrum Biological Activity Screening
In addition to their effects on cellular differentiation and metabolism, N2-phenyl-9H-purine-2,6-diamine and its analogues have been evaluated for their potential as antimicrobial and antiviral agents.
Assessment of Antimicrobial Activity
While direct studies on the antimicrobial properties of N2-phenyl-9H-purine-2,6-diamine are limited, research into structurally related diamine and purine compounds suggests a potential for antibacterial activity. For instance, various substituted diamines have demonstrated rapid bactericidal action against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other heterocyclic compounds containing a purine-like core, such as N2,N4-disubstituted quinazoline-2,4-diamines, have shown potent antibacterial effects. researchgate.netnih.gov Canthin-6-one alkaloids, which also share some structural motifs with purines, have displayed activity against S. aureus. mdpi.com These findings suggest that the 2,6-diaminopurine (B158960) scaffold could be a promising template for the development of novel antibacterial agents.
Assessment of Antiviral Activity
The antiviral potential of 2,6-diaminopurine derivatives has been more extensively documented. A number of these compounds have been identified as broad-spectrum antiviral agents with activity against a range of viruses. nih.gov Specific analogues have demonstrated efficacy against flaviviruses, influenza virus, and even SARS-CoV-2. nih.gov The mechanism of action for some of these compounds appears to be at a later stage of viral replication. nih.gov Furthermore, a series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and showed notable activity against several rhinovirus serotypes. nih.gov
| Compound Series | Viral Target | Observed Activity | Reference |
|---|---|---|---|
| 2,6-diaminopurine derivatives | Flaviviruses, Influenza virus, SARS-CoV-2 | Broad-spectrum antiviral activity | nih.gov |
| 6-anilino-9-benzyl-2-chloro-9H-purines | Rhinovirus | Good activity against four representative serotypes | nih.gov |
Assessment of Antifungal Activity
The exploration of purine analogues as potential therapeutic agents has extended into the realm of antifungal research. While specific data on the antifungal properties of N2-phenyl-9H-purine-2,6-diamine is not extensively documented in publicly available literature, studies on structurally related isomers, such as N6-phenyl-9H-purine-2,6-diamine, provide valuable insights into the potential antifungal activity of this class of compounds.
Research into a series of 6-substituted purine derivatives has shed light on their activity against various fungal strains. scielo.org.mx In one such study, a range of N6-substituted-9H-purine-2,6-diamines and other purine analogues were synthesized and subsequently evaluated for their in vitro antifungal efficacy. scielo.org.mx The screening was conducted using the disc diffusion method against three fungal species: Bacillus subtilis, Aspergillus niger, and Candida tropicalis. researchgate.net
Among the synthesized compounds, several new derivatives demonstrated notable activity against the tested fungi. scielo.org.mx Specifically, compounds identified as 7 , 8 , 11 , 13 , 15 , and 16 in the study were found to be active against all three fungal strains. scielo.org.mx This suggests that the purine scaffold, with specific substitutions, can serve as a promising framework for the development of novel antifungal agents.
The key intermediates in the synthesis of these active compounds were 2-fluoro-6-chloropurine and 2-hydroxyl-6-chloropurine, which were derived from 2-amino-6-chloropurine. scielo.org.mx The N6-substituted-9H-purine-2,6-diamines were prepared by reacting 2-amino-6-methylthiopurine with various amines. scielo.org.mx
While the study did not report antifungal activity for N6-phenyl-9H-purine-2,6-diamine (compound 6 ), the positive results for other analogues within the same series underscore the potential for antifungal properties to be present or enhanced through specific structural modifications of the purine ring. scielo.org.mx The findings highlight the importance of the nature and position of substituents on the purine core in determining the biological activity profile.
The interactive data table below summarizes the antifungal screening results for the active compounds from the aforementioned study.
| Compound ID | Chemical Name/Structure | Antifungal Activity | Fungal Strains Tested |
| 7 | N6-[3-(trifluoromethyl)phenyl]-9H-purine-2,6-diamine | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
| 8 | N/A | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
| 11 | N/A | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
| 13 | 2-hydroxyl-6-trifluoromethylpurine | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
| 15 | N/A | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
| 16 | N/A | Active | Bacillus subtilis, Aspergillus niger, Candida tropicalis |
Future Research Directions and Translational Perspectives for N2 Phenyl 9h Purine 2,6 Diamine
Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles
The development of novel analogues of N2-Phenyl-9H-purine-2,6-diamine is a critical step toward improving its therapeutic index. The purine (B94841) core offers multiple positions for chemical modification, particularly at the C-2, C-6, and N-9 positions, which can significantly influence the compound's biological activity. nih.gov Future synthetic strategies should focus on creating a diverse library of analogues by introducing various substituents on the N2-phenyl ring and the purine nucleus.
Efficient synthetic methodologies will be crucial for this endeavor. Microwave-assisted organic synthesis, for example, has been successfully employed to accelerate the synthesis of 2,6,9-trisubstituted purine derivatives. nih.gov This approach, along with other modern synthetic techniques like regioselective Suzuki reactions, can facilitate the rapid generation of a wide array of compounds for biological screening. nih.gov
Development of N2-Phenyl-9H-Purine-2,6-Diamine Analogues with Enhanced Selectivity for Specific Targets
A primary goal in analogue development is to enhance selectivity for specific biological targets, thereby minimizing off-target effects. Many purine derivatives are known to function as kinase inhibitors due to their structural similarity to adenosine (B11128) triphosphate (ATP). nih.gov The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them attractive targets. nih.govnih.gov
Future research should systematically explore how modifications to the N2-Phenyl-9H-purine-2,6-diamine structure affect its affinity and selectivity for various kinases. For instance, studies on other 2,6,9-trisubstituted purines have shown that introducing an arylpiperazinyl system at the C-6 position can be beneficial for cytotoxic activity against cancer cells. nih.gov Similarly, modifying the phenyl group on the N2-amine could modulate interactions within the ATP-binding pocket of specific kinases, leading to enhanced selectivity. The development of analogues with high selectivity for targets such as cyclin-dependent kinases (CDKs), Src, or VEGFR2 could lead to potent and targeted therapies. nih.gov
Elucidation of Novel Biological Targets and Mechanisms of Action
While kinase inhibition is a probable mechanism of action, it is crucial to explore other potential biological targets and pathways modulated by N2-Phenyl-9H-purine-2,6-diamine and its derivatives. Purine analogues have demonstrated a wide range of biological effects, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Future investigations should aim to unravel the precise molecular mechanisms underlying the biological activities of these compounds. For example, studies on certain purine derivatives have shown that they can block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov It is essential to determine if N2-Phenyl-9H-purine-2,6-diamine operates through a similar mechanism. Furthermore, identifying the specific pro-apoptotic and anti-apoptotic proteins involved in any observed apoptotic activity will be critical. Techniques such as differential gene expression analysis and proteomics can be employed to identify novel targets and affected pathways.
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational tools are indispensable for modern drug discovery and can significantly accelerate the development of N2-Phenyl-9H-purine-2,6-diamine analogues. Quantitative structure-activity relationship (QSAR) modeling, particularly 3D-QSAR, can provide valuable insights into the relationship between the chemical structure of the analogues and their biological activity. nih.gov
For example, 3D-QSAR studies on other purine series have revealed that steric properties can have a more significant influence on cytotoxicity than electronic properties. nih.govresearchgate.net By building similar models for N2-Phenyl-9H-purine-2,6-diamine derivatives, researchers can predict the biological activity of virtual compounds before committing resources to their synthesis. This predictive capability allows for the prioritization of analogues that are most likely to exhibit the desired biological profile. Pharmacophore modeling and molecular docking studies can further aid in the rational design of new derivatives by visualizing their potential binding modes within the active sites of target proteins. nih.gov
Preclinical Investigations in Relevant Disease Models to Validate Mechanistic Hypotheses
Ultimately, the therapeutic potential of N2-Phenyl-9H-purine-2,6-diamine and its next-generation analogues must be validated through rigorous preclinical testing. Initial in vitro screening against a panel of human cancer cell lines is a common starting point and has been used effectively for other purine derivatives. nih.govnih.gov
Promising compounds identified from these initial screens should then be advanced to more complex and physiologically relevant disease models. This includes testing in 3D cell cultures (spheroids) and eventually in vivo animal models of specific diseases, such as cancer. These preclinical studies are essential to validate the mechanistic hypotheses generated from cellular and computational studies. Key endpoints to assess in these models include anti-tumor efficacy, target engagement, and pharmacokinetic properties. For instance, a compound showing potent activity against a hepatocellular carcinoma cell line in vitro would need to demonstrate tumor growth inhibition in a corresponding xenograft mouse model to be considered a viable clinical candidate. nih.gov
Research Findings on Related Purine Analogues
| Compound Type | Key Finding | Potential Implication for N2-Phenyl-9H-Purine-2,6-Diamine Research | Reference |
|---|---|---|---|
| 2,6,9-Trisubstituted Purines | An arylpiperazinyl system at C-6 was beneficial for cytotoxic activity, while bulky groups at C-2 were unfavorable. | Suggests focusing on modifications at the C-6 position and keeping the C-2 substituent small in new analogues. | nih.gov |
| Myoseverin (a 2,6,9-trisubstituted purine) | Identified as a microtubule assembly inhibitor with moderate cytostatic activity that can induce apoptosis. | Highlights the potential for N2-phenyl-9H-purine-2,6-diamine analogues to have novel mechanisms of action beyond kinase inhibition. | nih.gov |
| 6-Anilinopurine Derivatives | Showed potent inhibition of PDGFRα and FLT3-ITD, kinases implicated in certain leukemias. | Indicates that N2-phenyl substitution could confer potent and selective kinase inhibitory activity. | nih.gov |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acids | A derivative was found to block DNA synthesis, leading to cell cycle arrest in the G1 phase. | Provides a specific mechanism of action to investigate for N2-phenyl-9H-purine-2,6-diamine derivatives. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
